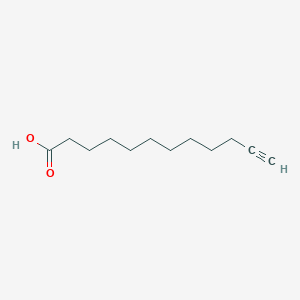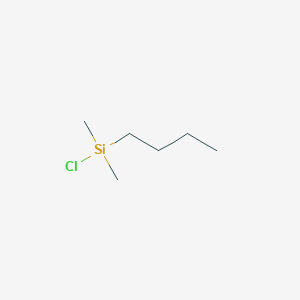
1H-咪唑-1-乙酸乙酯
概述
描述
Ethyl 1H-imidazole-1-acetate is a chemical compound belonging to the imidazole family, which is characterized by a five-membered ring containing two nitrogen atoms. This compound is of significant interest due to its versatile applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the ethyl ester group enhances its reactivity and solubility, making it a valuable intermediate in organic synthesis.
科学研究应用
Ethyl 1H-imidazole-1-acetate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme mechanisms and as a ligand in biochemical assays.
Industry: The compound is used in the production of polymers, resins, and other materials with specific properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 1H-imidazole-1-acetate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the condensation of glyoxal, ammonia, and ethyl acetate in the presence of a catalyst. The reaction proceeds through the formation of an intermediate imidazole ring, which is then esterified to yield the final product.
Industrial Production Methods: In industrial settings, the production of Ethyl 1H-imidazole-1-acetate often employs continuous flow reactors to optimize yield and efficiency. The use of catalysts such as zinc chloride or other Lewis acids can enhance the reaction rate and selectivity. The reaction mixture is typically heated to moderate temperatures (around 100-150°C) and maintained under an inert atmosphere to prevent oxidation.
化学反应分析
Types of Reactions: Ethyl 1H-imidazole-1-acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazole-1-acetic acid.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the ester group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Imidazole-1-acetic acid.
Reduction: Ethyl 1H-imidazole-1-ethanol.
Substitution: Various substituted imidazole derivatives depending on the reagents used.
作用机制
The mechanism of action of Ethyl 1H-imidazole-1-acetate involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, making it useful in catalysis and enzyme inhibition. The ester group can undergo hydrolysis to release the active imidazole moiety, which can then participate in various biochemical pathways. The compound’s ability to form hydrogen bonds and π-π interactions also contributes to its biological activity.
相似化合物的比较
Ethyl 1H-imidazole-1-acetate can be compared with other imidazole derivatives such as:
Imidazole-1-acetic acid: Lacks the ethyl ester group, making it less soluble in organic solvents.
1-Methylimidazole: Contains a methyl group instead of an ethyl ester, affecting its reactivity and applications.
2-Ethylimidazole: The ethyl group is attached to the carbon atom, altering its chemical properties and uses.
The uniqueness of Ethyl 1H-imidazole-1-acetate lies in its combination of the imidazole ring and the ethyl ester group, which enhances its versatility and reactivity in various chemical and biological contexts.
属性
IUPAC Name |
ethyl 2-imidazol-1-ylacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-2-11-7(10)5-9-4-3-8-6-9/h3-4,6H,2,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OITZNDMCFHYWLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=CN=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70396568 | |
| Record name | Ethyl 1H-imidazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17450-34-9 | |
| Record name | Ethyl 1H-imidazole-1-acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70396568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 2-(1H-imidazol-1-yl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Synthesis routes and methods IV
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Ethyl 1H-imidazole-1-acetate, and what spectroscopic data was used to characterize it?
A1: Ethyl 1H-imidazole-1-acetate has the molecular formula C₇H₁₀N₂O₂ and a molecular weight of 154.17 g/mol. The research paper specifically mentions that the synthesized product was characterized using ¹H NMR spectroscopy [].
Q2: What is the yield of the synthesis method described in the paper for Ethyl 1H-imidazole-1-acetate?
A2: The paper reports an 80% yield for the synthesis of Ethyl 1H-imidazole-1-acetate using ethyl bromoacetate and imidazole as starting materials []. This suggests a relatively efficient synthetic route for this compound.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














